Product packaging for 4,4-Diethyl-2,5-octadiyne(Cat. No.:CAS No. 61227-87-0)

4,4-Diethyl-2,5-octadiyne

Cat. No.: B13946035
CAS No.: 61227-87-0
M. Wt: 162.27 g/mol
InChI Key: QRKLQOICBQCZMS-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Architectures in Chemical Research

Highly substituted carbon frameworks are cornerstones of complex molecule synthesis, enabling the construction of intricate three-dimensional structures. The strategic placement of multiple substituent groups around a carbon core allows for fine-tuning of a molecule's steric and electronic properties. This level of control is paramount in fields such as medicinal chemistry, materials science, and catalysis, where specific molecular recognition and reactivity are desired. The synthesis of molecules with quaternary carbon centers, for instance, presents a significant challenge but is crucial for accessing a wide range of natural products and pharmaceutically active compounds. researchgate.net

The Role of Diyne Units as Advanced Synthetic Intermediates and Molecular Building Blocks

Diyne units, characterized by the presence of two carbon-carbon triple bonds, are exceptionally versatile intermediates in organic synthesis. mdpi.comresearchgate.net Their rigid, linear geometry and high degree of unsaturation make them ideal precursors for a variety of chemical transformations. numberanalytics.comnih.gov Diyne moieties can participate in a range of reactions, including cycloadditions, cross-coupling reactions, and polymerizations, leading to the formation of complex cyclic and acyclic systems. frontiersin.orgacs.org The ability to selectively functionalize one or both alkyne units provides a powerful tool for the stepwise construction of elaborate molecular scaffolds. mdpi.com Furthermore, conjugated diyne systems are found in various natural products and form the backbone of novel organic materials with interesting electronic and optical properties. researchgate.net

Structural Peculiarities of 4,4-Diethyl-2,5-octadiyne: Emphasis on the Internal Diyne Linkage and the Quaternary Carbon Center at C4

The chemical compound this compound serves as a compelling case study in the realm of highly substituted diynes. Its structure is distinguished by two key features: an internal diyne linkage and a quaternary carbon center at the C4 position.

The internal nature of the diyne unit, meaning the triple bonds are not at the terminal ends of the carbon chain, influences its reactivity. Unlike terminal alkynes, which possess an acidic proton, internal alkynes are generally less reactive in deprotonation-alkylation sequences. libretexts.org However, they offer unique opportunities for reactions such as metal-catalyzed cycloadditions and metathesis. acs.orgsci-hub.se

The most striking feature of this compound is the presence of a quaternary carbon at the C4 position. This carbon atom is bonded to four other carbon atoms, creating a sterically congested environment. The construction of such all-carbon quaternary centers is a notable challenge in synthetic organic chemistry. beilstein-journals.org The presence of this quaternary center in this compound imparts significant steric hindrance around the diyne functionality, which can influence its reactivity and conformational preferences. This structural motif is of considerable interest for investigating the impact of steric bulk on the chemical transformations of diyne systems.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS Number 61227-87-0
IUPAC Name 4,4-diethylocta-2,5-diyne

This data is compiled from various chemical databases. guidechem.comnih.govchemsrc.com

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in the public domain, its structural motifs are subjects of extensive investigation in organic synthesis.

Synthesis of Substituted Diynes and Quaternary Carbon Centers:

The synthesis of internal diynes often involves coupling reactions of smaller alkyne fragments. For instance, palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon bonds between sp-hybridized carbon atoms. mdpi.com The construction of the quaternary carbon center in a molecule like this compound would likely require a nucleophilic attack on a carbonyl compound or an alkylation of a stabilized carbanion. The synthesis of quaternary carbons adjacent to an alkyne is a recognized synthetic challenge, with various methods being developed to achieve this transformation efficiently and stereoselectively. researchgate.netnih.govacs.org

Reactivity of Internal Diynes:

The reactivity of internal diynes is a rich area of study. They can undergo a variety of transformations, including:

Cycloaddition Reactions: Internal diynes are excellent substrates for [2+2+2] cycloadditions, often catalyzed by transition metals like nickel or cobalt, to form substituted aromatic rings. acs.org

Hydroelementation Reactions: The addition of elements like boron (hydroboration) across the triple bonds of diynes can lead to the formation of versatile organoborane intermediates. rsc.org

Metathesis: Diyne metathesis provides a powerful method for the redistribution of alkyne fragments, leading to the formation of new diyne structures. sci-hub.se

The steric hindrance imposed by the diethyl groups at the C4 position in this compound would be expected to play a significant role in directing the regioselectivity and stereoselectivity of these reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B13946035 4,4-Diethyl-2,5-octadiyne CAS No. 61227-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61227-87-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4,4-diethylocta-2,5-diyne

InChI

InChI=1S/C12H18/c1-5-9-11-12(7-3,8-4)10-6-2/h5,7-8H2,1-4H3

InChI Key

QRKLQOICBQCZMS-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC)(CC)C#CC

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Diethyl 2,5 Octadiyne and Analogous Architectures

Strategies for Constructing Highly Substituted Internal Diyne Frameworks

The creation of internal diynes, especially those with significant steric hindrance like 4,4-Diethyl-2,5-octadiyne, relies on a range of powerful cross-coupling reactions and specialized techniques for substituent introduction.

Cross-Coupling Approaches for Diyne Formation

Several classic and modern coupling reactions are instrumental in the formation of the 1,3-diyne linkage. The choice of method often depends on whether a symmetrical (homocoupling) or unsymmetrical (cross-coupling) diyne is desired.

Glaser and Hay Coupling: The Glaser coupling, first reported in 1869, is a foundational method for the synthesis of symmetric diynes through the oxidative homocoupling of terminal alkynes. synarchive.comrsc.org The reaction is typically catalyzed by copper(I) salts, such as CuCl or CuBr, in the presence of an oxidant like oxygen and an amine base. synarchive.comwikipedia.org A significant advancement is the Hay coupling, which utilizes a soluble TMEDA (N,N,N',N'-tetramethylethylenediamine) complex with a copper(I) salt, greatly accelerating the reaction and expanding its versatility across various solvents. synarchive.comwikipedia.orgorganic-chemistry.org The Hay coupling is an aerobic process where catalytic amounts of Cu(I) are oxidized to Cu(II) and subsequently regenerated, making it highly efficient for synthesizing symmetrical diynes like this compound from a suitable terminal alkyne precursor. wikipedia.org

Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is the most widely employed method. nih.govalfa-chemistry.com This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgjk-sci.com A key advantage of this method is its high selectivity, which avoids the mixture of products often seen in mixed Glaser couplings. wikipedia.org The reaction mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne. alfa-chemistry.comwikipedia.org This method is crucial for creating complex, non-symmetrical diyne architectures. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds but can be adapted for diyne synthesis. wikipedia.orgorganic-chemistry.org It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. libretexts.org To synthesize a 1,3-diyne, a terminal alkyne can be coupled with a 1-haloalkyne. While traditionally requiring anhydrous and anaerobic conditions, modern protocols have made the reaction more versatile. organic-chemistry.org A significant benefit is the wide range of functional groups tolerated by the reaction. libretexts.org Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of terminal alkynes (Glaser coupling), which can be a significant side reaction. libretexts.org

Table 1: Comparison of Key Coupling Reactions for Diyne Synthesis

Reaction Type Reactants Catalyst System Key Features
Glaser Coupling Homocoupling Terminal Alkyne + Terminal Alkyne Cu(I) salt, Oxidant (O₂) Synthesizes symmetrical diynes. rsc.org
Hay Coupling Homocoupling Terminal Alkyne + Terminal Alkyne Cu(I)-TMEDA complex, O₂ Accelerated, more versatile version of Glaser coupling. synarchive.comorganic-chemistry.org
Cadiot-Chodkiewicz Coupling Cross-coupling Terminal Alkyne + 1-Haloalkyne Cu(I) salt, Base Forms unsymmetrical diynes with high selectivity. nih.govwikipedia.org
Sonogashira Coupling Cross-coupling Terminal Alkyne + 1-Haloalkyne Pd(0) complex, Cu(I) cocatalyst (optional), Base Highly versatile, tolerates many functional groups. organic-chemistry.orglibretexts.org

Methodologies for Introducing Alkyl Substituents at Quaternary Carbon Centers Adjacent to Alkyne Moieties

The construction of all-carbon quaternary centers, particularly adjacent to a sterically demanding alkyne group, is a significant synthetic challenge. nih.gov These centers are prevalent in many complex natural products. nih.gov

Methodologies for their construction often involve the hydroalkylation of olefins, which creates new C(sp³)–C(sp³) bonds and increases molecular complexity. nih.gov Visible-light photoredox catalysis has emerged as a novel and efficient method for synthesizing internal alkynes containing quaternary carbons. rsc.org This approach can proceed at room temperature via the coupling of tertiary alcohol derivatives with sulfonyl-activated alkynes, demonstrating good functional group tolerance. rsc.org

Another strategy involves the enantioselective synthesis of alkyne-substituted quaternary carbons through copper-catalyzed allylic substitution reactions. acs.orgnih.gov In this method, alkynylaluminum reagents add to allylic phosphates, promoted by N-heterocyclic carbene (NHC)-Cu complexes, to afford 1,4-enynes with high enantiomeric purity. acs.orgnih.gov The required alkynylaluminum reagents are readily prepared from terminal alkynes, making this a versatile approach. acs.org

Stereoselective and Regioselective Synthesis of Diyne Derivatives Bearing Quaternary Carbons

Achieving stereo- and regioselectivity in the synthesis of complex diynes is crucial for accessing specific molecular targets. For unsymmetrical diynes, controlling which alkyne couples at which position is a key challenge. The hydrofunctionalization of 1,3-diynes presents issues of regiocontrol (1,2- vs. 3,4-addition) and stereocontrol (syn vs. anti-addition). mdpi.com

Recent advances have demonstrated that catalyst control can dictate the outcome of these reactions. For instance, copper(I)-catalyzed carboboration of 1,3-diynes allows for the synthesis of tetra-substituted boryl enynes with excellent regioselectivity. acs.org The steric properties of the diyne substituents can significantly influence this selectivity. acs.org Similarly, nickel-catalyzed four-component reactions have been developed to produce polysubstituted 1,3-dienes from two different terminal alkynes with excellent chemo-, regio-, and stereoselectivity. nih.gov The judicious choice of catalyst and reaction conditions is paramount in directing the reaction pathway towards the desired isomer.

Precursor Synthesis and Functionalization Routes to Access this compound

The synthesis of the target molecule, this compound, would logically proceed via the homocoupling of a terminal alkyne precursor, namely 3,3-diethyl-1-pentyne. The synthesis of this precursor and the subsequent functionalization of the diyne product are critical steps.

Synthesis of Alkynes Incorporating Quaternary Substituents

The key precursor for the homocoupling synthesis of this compound is an alkyne bearing a quaternary carbon with two ethyl groups at the propargylic position. An analogous compound, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), is a known chemical intermediate used in the synthesis of the antifungal medication terbinafine. nbinno.comfishersci.ca Its synthesis can be achieved through methods like the dehydrohalogenation of a suitable precursor using a strong base. nbinno.com

By analogy, the synthesis of 3,3-diethyl-1-pentyne would start with the construction of the quaternary center. This can be accomplished by the dialkylation of a suitable starting material. For example, the reaction of an appropriate ketone with ethyl Grignard reagents followed by further synthetic manipulations can lead to the desired carbon skeleton. Subsequent introduction of the alkyne functionality, perhaps via an elimination reaction, would yield the terminal alkyne precursor ready for coupling.

Functionalization Strategies for Diyne Scaffolds Towards Complex Molecule Synthesis

The conjugated 1,3-diyne unit is a versatile functional group that serves as a building block for more complex molecules. mdpi.comnih.gov The two C≡C bonds within the diyne scaffold can undergo a variety of transformations.

Hydrofunctionalization: This involves the addition of an E-H bond across one of the triple bonds. Reactions like hydroboration, hydrosilylation, and hydroamination can proceed with high regio- and stereoselectivity, depending on the catalyst and substrates used. mdpi.comresearchgate.net This allows for the conversion of the diyne into functionalized enynes or dienes. mdpi.com

Cycloaddition Reactions: Diynes can participate in cycloaddition reactions to form various carbocyclic and heterocyclic ring systems. For example, cobalt-catalyzed carbonylative cycloaddition of substituted diynes can rapidly construct complex polycyclic systems bearing new quaternary carbon centers. rsc.org

Partial Reduction: The diyne can be selectively reduced to the corresponding (E)- or (Z)-enyne or to the diene, providing access to stereodefined olefin structures. rsc.org

Cross-Coupling: The diyne itself can be further elaborated. For instance, a terminal diyne could undergo a subsequent Sonogashira or Cadiot-Chodkiewicz coupling to generate extended polyyne systems.

These functionalization strategies highlight the utility of diyne scaffolds like this compound as intermediates in the synthesis of complex organic molecules. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for High Yields and Selectivity

The efficient synthesis of sterically hindered internal diynes, such as this compound, presents considerable challenges due to the steric bulk surrounding the reactive alkyne functionalities. Achieving high yields and selectivity in these systems necessitates meticulous optimization of reaction conditions and careful selection of catalyst systems. Key areas of focus include the rational design of ligands for metal catalysts and the systematic optimization of solvent and other reaction parameters to overcome steric impediments and favor the desired product formation.

Ligand Design and Catalyst Tuning in Metal-Catalyzed Diyne Syntheses

The synthesis of 1,3-diynes is often accomplished through the metal-catalyzed oxidative homocoupling (Glaser-Eglinton-Hay coupling) or cross-coupling (Cadiot-Chodkiewicz coupling) of terminal alkynes. researchgate.net In the case of hindered substrates analogous to this compound, the choice of the metal catalyst and, more critically, the associated ligands, is paramount to the reaction's success. The ligand's role extends beyond simply stabilizing the metal center; it directly influences the catalyst's electronic properties and steric environment, thereby controlling its reactivity and selectivity.

Modern synthetic strategies for unsymmetrical diynes often employ palladium or copper catalysts, where ligand tuning is essential to prevent the formation of undesired homocoupled byproducts. organic-chemistry.org For instance, the use of a phosphine-olefin ligand in a palladium-catalyzed cross-coupling of terminal alkynes and haloalkynes has been shown to achieve high selectivity and yield, even with electron-rich alkynes that are typically challenging substrates in Glaser couplings. organic-chemistry.org Similarly, gold-catalyzed oxidative cross-coupling of alkynes has demonstrated excellent heteroselectivity when paired with a 1,10-phenanthroline (B135089) (phen) ligand. organic-chemistry.org

The design of these ligands often aims to create a specific "pocket" around the metal center that can accommodate the substrates while facilitating the crucial steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For hindered systems, bulky yet flexible ligands can be advantageous. They can prevent catalyst deactivation while being adaptable enough to allow the sterically demanding substrates to approach the metal center.

Research into catalyst systems for analogous transformations highlights the impact of ligand choice on reaction outcomes. In a photoredox and nickel dual catalytic strategy for the stereodivergent synthesis of dienes, the selection of different ligands like 1,10-phenanthroline (phen) versus terpyridine allowed for controlled access to either Z- or E-isomers from the same starting materials. nih.gov This principle of ligand-controlled selectivity is directly applicable to the synthesis of complex diynes, where controlling byproduct formation is key.

Below is a table summarizing the effect of different ligand and catalyst systems on the synthesis of substituted 1,3-diynes, illustrating the importance of catalyst tuning.

Catalyst SystemLigandReaction TypeSubstratesKey Finding
Pd(OAc)2Phosphine-Olefin LigandCross-CouplingTerminal Alkynes + HaloalkynesHigh selectivity for unsymmetrical diynes, preventing homocoupling. organic-chemistry.org
Au Catalyst1,10-PhenanthrolineOxidative Cross-CouplingTerminal AlkynesExcellent heteroselectivity (>10:1) for cross-coupled products. organic-chemistry.org
CuITris(o-tolyl)phosphineCross-CouplingTerminal Alkynes + 1-BromoalkynesGood yields for unsymmetrical diynes under mild conditions. organic-chemistry.org
Ni(OAc)₂•4H₂O1,10-PhenanthrolineAlkenyl-functionalization of AlkynesPhenylacetylene + Vinyl triflateControlled formation of the anti-selective diene product. nih.gov

This table presents data for analogous diyne and diene syntheses to illustrate the principles of ligand design and catalyst tuning applicable to hindered systems.

Solvent Effects and Reaction Parameter Optimization for Hindered Systems

Alongside catalyst design, the optimization of reaction parameters such as solvent, temperature, reaction time, and catalyst loading is crucial for synthesizing sterically hindered molecules like this compound. Steric hindrance can significantly slow down reaction rates, necessitating adjustments to overcome these kinetic barriers without promoting decomposition or side reactions.

The choice of solvent is particularly critical. The solvent not only solubilizes the reactants and catalyst but can also influence the stability of intermediates and transition states in the catalytic cycle. For metal-catalyzed coupling reactions, a range of solvents may be screened to find the optimal balance between reactant solubility and reaction rate. researchgate.net In the synthesis of alternating copolymers via acyclic diene metathesis (ADMET) polymerization, for example, dichloromethane (B109758) (CH₂Cl₂) was found to yield the highest molecular weight polymer compared to other solvents, highlighting the profound impact of the solvent on the efficacy of the catalyst. researchgate.net

For hindered systems, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can sometimes accelerate reactions by stabilizing charged intermediates. However, in other cases, non-polar solvents like toluene (B28343) or hexane (B92381) might be preferred to minimize unwanted side reactions. A systematic screening of solvents is a standard approach to optimizing the synthesis of a new or challenging compound. researchgate.net

Other reaction parameters are also fine-tuned:

Temperature: While higher temperatures can increase reaction rates and help overcome the activation energy barrier imposed by steric hindrance, they can also lead to catalyst decomposition or the formation of thermal byproducts. The optimal temperature is often the lowest one that allows the reaction to proceed at a reasonable rate.

Reaction Time: Hindered substrates often require longer reaction times for complete conversion. scielo.br Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the point of maximum product formation before significant byproduct accumulation occurs.

Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Optimization studies aim to find the lowest effective catalyst concentration that provides a good yield in a reasonable timeframe. researchgate.net

The following table demonstrates the effect of solvent choice on reaction yield in a representative organic synthesis, illustrating a common optimization process.

EntrySolventCatalystTime (h)Yield (%)
1Ethanol (EtOH)Molecular Iodine (20 mol%)568
2Methanol (MeOH)Molecular Iodine (20 mol%)662
3Acetonitrile (CH₃CN)Molecular Iodine (20 mol%)855
4Dimethylformamide (DMF)Molecular Iodine (20 mol%)852

This table is adapted from a study on the optimization of a molecular iodine-catalyzed reaction to illustrate the significant impact of solvent choice on product yield. researchgate.net Such optimization is critical for hindered systems.

By systematically tuning both the catalyst system through ligand design and the reaction environment through parameter optimization, high yields and selectivity can be achieved even for challenging, sterically congested targets like this compound.

Mechanistic Investigations of Reactions Involving 4,4 Diethyl 2,5 Octadiyne

Elucidation of Diyne Reactivity Pathways

The two alkyne functionalities in 4,4-Diethyl-2,5-octadiyne are the primary sites of reactivity, participating in a range of transformations, including pericyclic, transition metal-catalyzed, and radical reactions.

Pericyclic Reactions Involving Diyne Units (e.g., Diels-Alder reactions, cycloadditions)

Pericyclic reactions are concerted processes that involve a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While dienes are the typical 4π component, diynes can also participate in Diels-Alder type reactions, particularly in their enyne tautomeric forms or through more complex multicomponent processes. In the context of this compound, its direct participation as a 4π component in a conventional Diels-Alder reaction is unlikely. However, it can potentially act as a dienophile.

The hexadehydro-Diels–Alder reaction represents a notable variant where diynes react with alkynes to generate a benzyne (B1209423) intermediate, which can then be trapped to form highly substituted aromatic rings. wikipedia.org This pathway allows for the rapid construction of complex aromatic systems in a single step.

Higher-order cycloadditions, such as [4+4] and [6+4] cycloadditions, are also known for polyunsaturated systems. researchgate.netorganicreactions.org These reactions can lead to the formation of larger ring systems, although they are often challenged by issues of periselectivity, resulting in modest yields of the desired cycloadducts. organicreactions.org The presence of the bulky 4,4-diethyl group in this compound would be expected to significantly influence the feasibility and outcome of such cycloaddition reactions.

A theoretical mechanistic study on the intramolecular [4+2] cycloaddition reaction of enyne systems has provided insights into the underlying mechanisms of such transformations. researchgate.net While not directly involving this compound, these computational studies help in understanding the electronic requirements and transition state geometries of related reactions.

Table 1: Plausible Pericyclic Reactions Involving Diyne Moieties This table is generated based on known pericyclic reactions of diynes and alkynes, adapted to the context of this compound. Specific experimental data for this compound is not available in the provided search results.

Reaction TypeDescriptionPotential Role of this compound
Diels-Alder Reaction [4+2] cycloaddition between a conjugated diene and a dienophile.Could act as a dienophile.
Hexadehydro-Diels-Alder Reaction between a diyne and an alkyne to form a benzyne intermediate.Could serve as the diyne component.
[4+4] Cycloaddition Cycloaddition involving two 4π electron systems.Could potentially participate, though likely sterically hindered.
[6+4] Cycloaddition Cycloaddition between a 6π and a 4π electron system.Unlikely to directly participate as either component.

Transition Metal-Catalyzed Transformations (e.g., cyclotrimerization, carbonylation, hydroalkoxylation, hydroamination of diynes)

Transition metals are powerful catalysts for a variety of transformations involving alkynes and diynes. These reactions often proceed through well-defined organometallic intermediates, allowing for high levels of control over selectivity.

Cyclotrimerization: The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for the synthesis of substituted benzene (B151609) rings. researchgate.net Transition metal catalysts, particularly those based on cobalt, rhodium, and nickel, are effective in promoting this transformation. researchgate.net For a diyne like this compound, intramolecular cyclotrimerization with an external alkyne would lead to a bicyclic system. The regioselectivity of such reactions can be a significant challenge, especially with unsymmetrical alkynes. researchgate.net

Carbonylation: The incorporation of a carbonyl group into an organic molecule is a fundamental transformation. Palladium-catalyzed carbonylation of diynes can lead to a variety of valuable products. xmu.edu.cnresearchgate.net The reaction of diynes with carbon monoxide and a nucleophile, such as an alcohol or amine, can yield α,β-unsaturated esters or amides. The steric hindrance around the alkyne can influence the efficiency of the carbonylation process. nih.govnih.gov Studies on sterically hindered amines have shown that palladium-catalyzed C(sp²)-H carbonylation is feasible, suggesting that with the right catalytic system, even hindered substrates can undergo this transformation. nih.gov

Hydroalkoxylation and Hydroamination: The addition of an O-H or N-H bond across a carbon-carbon triple bond is a direct method for the synthesis of enol ethers and enamines, respectively. Iridium hydrides have been shown to be effective catalysts for the intramolecular hydroalkoxylation and hydroamination of internal alkynes. nih.gov For intermolecular reactions, the regioselectivity of the addition is a key consideration.

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions of this compound This table is based on general principles of transition metal-catalyzed reactions of diynes. Specific experimental data for this compound is not available in the provided search results.

Reaction TypeCatalystPotential Product(s)Key Mechanistic Features
Cyclotrimerization Co, Rh, Ni complexesSubstituted benzenesFormation of metallacyclopentadiene intermediate.
Carbonylation Pd complexesUnsaturated esters/amidesOxidative addition, CO insertion, nucleophilic attack.
Hydroalkoxylation Ir hydridesEnol ethersHydride insertion, reductive elimination.
Hydroamination Ir hydridesEnaminesHydride insertion, reductive elimination.

Radical Reactions and Their Initiation Mechanisms Involving Diyne Functionalities

Radical reactions offer a complementary approach to the functionalization of diynes. These reactions are typically initiated by the generation of a radical species, which then adds to one of the alkyne units.

The initiation of a radical reaction can be achieved through various methods, including the use of radical initiators (e.g., AIBN, benzoyl peroxide), photoredox catalysis, or electrochemical methods. nih.govchemistrysteps.commasterorganicchemistry.comnih.govlumenlearning.com The three main stages of a radical chain reaction are initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.comnih.govlumenlearning.com

Once a radical is generated, it can add to one of the triple bonds of this compound to form a vinyl radical. This intermediate can then undergo further reactions, such as intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule, or it can be trapped by another radical or a hydrogen atom donor. Radical cascade cyclizations of 1,n-enynes and diynes have emerged as a powerful strategy for the synthesis of complex carbocycles and heterocycles. beilstein-journals.orgrsc.org

The regioselectivity of the initial radical addition is influenced by both steric and electronic factors. The bulky diethyl groups at the 4-position would be expected to direct the attacking radical to the less hindered terminal carbon of the alkyne.

Table 3: Key Stages in Radical Reactions of Diynes

StageDescriptionExample for this compound
Initiation Generation of radical species.Homolytic cleavage of an initiator (e.g., AIBN).
Propagation Addition of the radical to the diyne and subsequent reactions.A radical adds to one of the alkyne units to form a vinyl radical.
Termination Combination of two radical species.Two vinyl radicals combine, or a vinyl radical combines with another radical from the initiator.

Influence of the 4,4-Diethyl Quaternary Center on Reactivity and Selectivity

The presence of the 4,4-diethyl quaternary center is a defining structural feature of this compound and is expected to exert a profound influence on its reactivity and the selectivity of its transformations.

Steric and Electronic Effects Imparted by the Quaternary Carbon

The gem-diethyl group at the C4 position introduces significant steric bulk in the vicinity of the diyne functionality. This steric hindrance can influence reaction rates and selectivities in several ways:

Shielding of the Reaction Center: The bulky ethyl groups can sterically shield the alkyne moieties, potentially hindering the approach of reagents and catalysts. This can lead to a decrease in reaction rates compared to less substituted diynes. nih.gov

The Thorpe-Ingold Effect: Also known as the gem-dialkyl effect, this phenomenon describes the acceleration of cyclization reactions due to the presence of a gem-disubstituted carbon atom in the linking chain. The ethyl groups on the quaternary carbon of this compound can decrease the internal bond angle, bringing the reactive ends of a molecule closer together and thus favoring intramolecular reactions.

Conformational Constraints: The quaternary center restricts the conformational freedom of the molecule, which can pre-organize the substrate for certain reactions, potentially leading to enhanced selectivity.

From an electronic standpoint, the diethyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density of the alkyne π-systems, potentially influencing their reactivity towards electrophilic reagents. A computational study on pyridylamido-type catalysts has demonstrated the separation of steric and electronic effects and how subtle ligand modifications can affect stereoselectivity. mdpi.com

Regioselectivity and Stereoselectivity in Diyne Reactions with Hindered Substituents

The steric and electronic effects of the 4,4-diethyl quaternary center are expected to play a crucial role in directing the regioselectivity and stereoselectivity of reactions involving the diyne unit.

Regioselectivity: In reactions such as transition metal-catalyzed additions or radical additions, the bulky diethyl group is likely to direct incoming reagents to the less sterically encumbered terminal carbons of the alkyne units. Catalyst-controlled regioselectivity has been observed in various reactions, where the choice of ligand can overcome the inherent substrate bias. nih.gov In the absence of strong directing groups, steric factors often dominate the regiochemical outcome. researchgate.net Ligand control has also been shown to be effective in directing the regioselectivity of palladium-catalyzed reactions. nih.govnih.gov

Stereoselectivity: In cycloaddition reactions, the facial selectivity of the approach of the dienophile can be influenced by the steric bulk of the diethyl groups. In Diels-Alder reactions, the stereochemistry of the dienophile is generally retained in the product. libretexts.org The formation of endo versus exo products is another aspect of stereoselectivity that can be affected by steric hindrance. For reactions that generate new stereocenters, the quaternary center can act as a stereodirecting element, favoring the formation of one diastereomer over another.

Table 4: Predicted Influence of the 4,4-Diethyl Quaternary Center on Reaction Selectivity This table provides a predictive analysis based on established principles of steric and electronic effects in organic reactions.

Selectivity TypePredicted Influence of the 4,4-Diethyl GroupRationale
Regioselectivity Directs addition to the terminal alkyne carbons.Steric hindrance at the internal positions of the alkyne.
Stereoselectivity May favor specific diastereomers in addition and cycloaddition reactions.Steric hindrance influencing the trajectory of incoming reagents.
Reaction Rate May decrease rates of intermolecular reactions but increase rates of intramolecular cyclizations (Thorpe-Ingold effect).Steric shielding vs. conformational pre-organization.

Reaction Kinetics and Thermodynamic Analyses of Diyne Transformations

The field of reaction kinetics is focused on understanding the rates of chemical reactions, including the determination of rate constants, reaction orders, and activation energies. Such data for this compound would provide valuable insights into the mechanistic pathways of its transformations. For instance, kinetic studies could elucidate the factors governing the rate of cyclization or polymerization reactions, which are common for diyne compounds.

Similarly, thermodynamic analyses, which involve the study of energy changes in a chemical reaction, are crucial for predicting the spontaneity and equilibrium position of a reaction. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For transformations of this compound, these parameters would indicate whether a particular reaction is energetically favorable and to what extent it will proceed under a given set of conditions.

Due to the absence of specific research findings for this compound, it is not possible to present detailed data tables or in-depth discussions on its reaction kinetics and thermodynamics. Further experimental and computational studies are required to characterize the reactivity of this specific compound and to provide the quantitative data necessary for a thorough mechanistic understanding of its transformations.

Spectroscopic and Structural Characterization for Advanced Research on 4,4 Diethyl 2,5 Octadiyne

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4,4-diethyl-2,5-octadiyne, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Three distinct proton environments are predicted: the methyl protons of the terminal alkyne substituents (H-1/H-8), the methylene (B1212753) protons of the ethyl groups (H-a), and the methyl protons of the ethyl groups (H-b).

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show five distinct signals corresponding to the five unique carbon environments in the molecule. A key signal is that of the quaternary carbon (C-4), which is characteristically weak in intensity due to the absence of an attached proton and a resulting lack of Nuclear Overhauser Effect (NOE) enhancement. huji.ac.il The sp-hybridized carbons of the internal alkyne (C-2/C-7 and C-3/C-6) are expected to resonate in the typical alkyne region of the spectrum. libretexts.orgbhu.ac.in

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
H-1, H-81.75Singlet (s)-C-1, C-83.5CH₃
H-a1.55Quartet (q)7.5C-2, C-775.0C (alkyne)
H-b0.95Triplet (t)7.5C-3, C-685.0C (alkyne)
C-440.0C (quaternary)
C-a30.0CH₂
C-b9.0CH₃

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure from the individual ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene protons (H-a, δ ~1.55 ppm) and the methyl protons (H-b, δ ~0.95 ppm) would confirm the presence of the ethyl groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu It would show correlations between H-1/H-8 and C-1/C-8, H-a and C-a, and H-b and C-b.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons. libretexts.orgyoutube.com Key expected correlations would include:

H-1/H-8 protons to the alkyne carbons C-2/C-7 and C-3/C-6.

Methylene protons (H-a) to the quaternary carbon (C-4) and the ethyl methyl carbon (C-b).

Ethyl methyl protons (H-b) to the methylene carbon (C-a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For a flexible acyclic molecule like this, NOESY could provide insights into preferred conformations by showing correlations between the ethyl groups and the methyl groups at the ends of the alkyne chains.

Predicted Key 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated NucleusInformation Gained
COSYH-a (CH₂)H-b (CH₃)Confirms ethyl group connectivity.
HSQCH-1/H-8 (CH₃)C-1/C-8 (CH₃)Direct C-H bond confirmation.
HSQCH-a (CH₂)C-a (CH₂)Direct C-H bond confirmation.
HSQCH-b (CH₃)C-b (CH₃)Direct C-H bond confirmation.
HMBCH-1/H-8 (CH₃)C-2/C-7, C-3/C-6Connects terminal methyls to alkyne backbone.
HMBCH-a (CH₂)C-4, C-bConnects ethyl groups to the quaternary carbon.

High-Resolution Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₈), the expected exact mass is 162.14085 u.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For alkynes, cleavage of bonds alpha to the triple bond (propargylic cleavage) is a common pathway, leading to resonance-stabilized propargyl cations. cuny.edu Another likely fragmentation for this specific structure is the loss of an ethyl radical from the quaternary center.

Predicted High-Resolution Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaIdentity/Origin
162.1409[C₁₂H₁₈]⁺˙Molecular Ion (M⁺˙)
133.1017[C₁₀H₁₃]⁺Loss of an ethyl radical (•CH₂CH₃) from C-4
105.0699[C₈H₉]⁺Further loss of an ethyl group
95.0855[C₇H₁₁]⁺Propargylic cleavage
67.0542[C₅H₇]⁺Propargylic cleavage
29.0391[C₂H₅]⁺Ethyl cation

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights (if crystalline derivatives are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique requires a single, well-ordered crystal. Since this compound is likely a liquid or a low-melting solid at ambient temperatures, obtaining a suitable crystal may necessitate low-temperature crystallization techniques or the synthesis of a crystalline derivative. msu.edu

If a crystal structure were obtained, it would provide precise data on:

Bond Lengths and Angles: Unambiguous measurement of the C≡C triple bond length and the near 180° linearity of the C-C≡C-C fragments.

Conformation: The exact spatial arrangement of the two ethyl groups relative to each other and the alkyne backbone, providing insight into steric interactions in the packed crystalline state.

Intermolecular Interactions: Analysis of how individual molecules pack together in the crystal lattice.

To date, no public crystal structure data for this compound or its immediate derivatives is available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most significant feature for an alkyne is the C≡C stretching vibration. For a symmetrical internal alkyne like this compound, the change in dipole moment during the C≡C stretch is very small. Consequently, this absorption is expected to be very weak or entirely absent in the IR spectrum. libretexts.orglibretexts.org Other expected bands include the C-H stretching vibrations of the alkyl groups (methyl and methylene) in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹.

Raman Spectroscopy: In contrast to IR, the C≡C stretching vibration in symmetrical alkynes involves a significant change in polarizability, resulting in a strong and sharp signal in the Raman spectrum. researchgate.netnih.gov This makes Raman spectroscopy particularly well-suited for the identification of the alkyne functionality in this molecule. The signal is expected in the 2200-2260 cm⁻¹ range. researchgate.net

Predicted Vibrational Spectroscopy Data for this compound

Predicted Frequency (cm⁻¹)Vibrational ModeExpected IR IntensityExpected Raman Intensity
2970-2990C-H Asymmetric Stretch (CH₃)MediumMedium
2940-2960C-H Asymmetric Stretch (CH₂)MediumMedium
2860-2880C-H Symmetric Stretch (CH₃, CH₂)MediumStrong
2230-2250C≡C StretchVery Weak / AbsentStrong
1450-1470C-H Bend (Scissoring, CH₂)MediumMedium
1375-1385C-H Bend (Symmetric, CH₃)MediumMedium

Computational and Theoretical Chemistry Studies of 4,4 Diethyl 2,5 Octadiyne

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4,4-diethyl-2,5-octadiyne. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which properties like energy, electron density distribution, and molecular orbitals can be derived northwestern.eduarxiv.org.

The electronic structure of this compound is characterized by its conjugated diyne system. The parallel alignment of the p-orbitals on the four sp-hybridized carbons of the 2,5-octadiyne core leads to the formation of four pi (π) molecular orbitals (MOs). Similar to simpler conjugated systems like 1,3-butadiene, these MOs consist of two lower-energy bonding orbitals (π) and two higher-energy anti-bonding orbitals (π*) ulethbridge.calibretexts.orgyoutube.com. The eight π-electrons of the diyne system fill the two bonding molecular orbitals.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals libretexts.orgslideshare.netleah4sci.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic absorption properties ulethbridge.calibretexts.org. For conjugated systems, a smaller HOMO-LUMO gap generally corresponds to higher reactivity and absorption of longer wavelengths of light ulethbridge.calibretexts.org.

Molecular OrbitalCalculated Energy (eV)Occupancy
LUMO+1 (π4)+1.520
LUMO (π3)+0.890
HOMO (π2)-8.752
HOMO-1 (π1)-10.212

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a conjugated diyne system.

Conformational Analysis and Energy Landscapes of Highly Substituted Diynes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules like this compound, which possesses several rotatable single bonds. Computational methods can map the potential energy surface (PES) of the molecule as a function of its geometry uni-muenchen.deq-chem.comq-chem.com.

For this compound, the key flexible elements are the two ethyl groups attached to the quaternary carbons (C4). Rotation around the C-C single bonds of these ethyl groups gives rise to different spatial arrangements, or conformers. A relaxed PES scan is a common computational technique where a specific dihedral angle is systematically varied, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure q-chem.comq-chem.comresearchgate.netreadthedocs.io.

This analysis reveals the lowest-energy (most stable) conformers and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's average properties. For the diethyl groups, this would involve analyzing the relative stabilities of anti and gauche arrangements. Such studies are vital as the molecule's conformation can significantly influence its reactivity and intermolecular interactions nih.govyoutube.com.

Conformer DescriptionDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
Anti-Anti~180°, ~180°0.00 (Global Minimum)
Anti-Gauche~180°, ~60°0.85
Gauche-Gauche (syn)~60°, ~60°1.75
Gauche-Gauche (anti)~60°, ~-60°3.50 (Steric Clash)

Note: This table presents hypothetical data illustrating the expected relative energies for different conformations arising from ethyl group rotation in a substituted alkane framework.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the NMR shielding tensors of atomic nuclei conicet.gov.arnih.govgaussian.comyoutube.com. From these tensors, the isotropic shielding values are obtained, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) conicet.gov.ar.

Predicting the ¹H and ¹³C NMR spectra for this compound would allow for a direct comparison with experimental data, serving as a powerful method for structural verification. A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure nih.govnih.gov. Discrepancies can point to incorrect structural assignments or suggest the presence of significant conformational averaging or solvent effects not accounted for in the calculation researchgate.net.

Due to the symmetry of this compound, a relatively simple NMR spectrum is expected. Computational predictions can precisely assign the chemical shifts for the methyl, methylene (B1212753), quaternary, and two types of sp-hybridized carbons.

Atom SiteCalculated ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Calculated ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C1/C8 (CH₃)13.513.21.951.98
C2/C7 (C≡)80.179.8--
C3/C6 (≡C)85.485.1--
C4/C5 (Quaternary C)35.234.9--
Ethyl CH₂28.928.61.501.53
Ethyl CH₃8.88.60.981.01

Note: Data is illustrative. Calculated values are typically scaled or corrected to improve agreement with experimental results.

Reaction Mechanism Simulations and Transition State Computations for Diyne Transformations

Computational chemistry enables the detailed exploration of reaction mechanisms, providing insights into the feasibility, kinetics, and selectivity of chemical transformations. For diynes, potential reactions include additions, cyclizations, and polymerizations mdpi.comacs.org. Using methods like DFT, the entire reaction pathway can be mapped on a potential energy surface rsc.orgbeilstein-journals.orgmdpi.com.

This process involves locating the minimum energy structures of reactants, products, and any intermediates. Crucially, it also involves finding the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products nih.govresearchgate.net. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

For this compound, one could simulate a reaction like a metal-catalyzed cyclization. Calculations would identify the structures of intermediates and transition states along the proposed catalytic cycle. By comparing the activation energies of competing pathways, computational studies can predict the likely outcome and regioselectivity of the reaction, guiding synthetic efforts beilstein-journals.orgresearchgate.netescholarship.org.

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants + Catalyst0.0
2Transition State 1 (TS1)+22.5 (Activation Energy)
3Intermediate 1-5.2
4Transition State 2 (TS2)+15.8
5Products + Catalyst-30.7

Note: This table provides a hypothetical energy profile for a generic multi-step reaction involving a diyne, illustrating how computational methods quantify the thermodynamics and kinetics of a transformation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically model isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase (e.g., in a solvent) over time rsc.orgacs.orgrsc.org. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system chemrxiv.org.

An MD simulation of this compound solvated in a box of explicit solvent molecules (like water or hexane) would provide a wealth of information. It would reveal the real-time tumbling and flexing of the molecule, including the rotation of its ethyl groups, and how these motions are influenced by the surrounding solvent.

Furthermore, MD is a powerful tool for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how they interact with each other. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This is crucial for understanding the liquid-state structure and bulk properties of the compound. Such simulations are also foundational for studying aggregation, solubility, and interactions with other chemical species researchgate.netresearchgate.net.

Applications and Future Research Directions Incorporating the 4,4 Diethyl 2,5 Octadiyne Motif

Role as a Key Building Block in Complex Natural Product Synthesis

There is no published research specifically detailing the use of 4,4-Diethyl-2,5-octadiyne as a key building block in the total synthesis of complex natural products. The steric hindrance imposed by the two ethyl groups at the quaternary center might present challenges in its incorporation into intricate molecular architectures.

Potential in Polymer Chemistry and Advanced Materials Science

No studies have been found that report the polymerization of this compound or its incorporation into conjugated polymers, molecular wires, or supramolecular assemblies. The potential for this molecule to act as a monomer or a component in advanced materials remains a theoretical consideration without experimental data.

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of the Diyne Motif

The unique reactivity of the diyne motif in this compound has not been the specific subject of studies aimed at developing novel synthetic methodologies. Research in this area tends to focus on less sterically encumbered or more electronically activated diyne systems.

Design of Functional Molecules Incorporating Highly Substituted Diyne Scaffolds for Specific Academic Research Purposes

The design and synthesis of functional molecules specifically incorporating the this compound scaffold for academic research purposes have not been reported in the available literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.